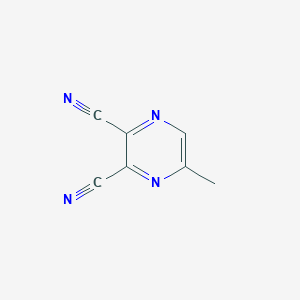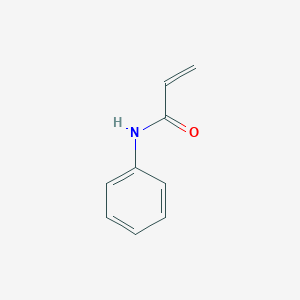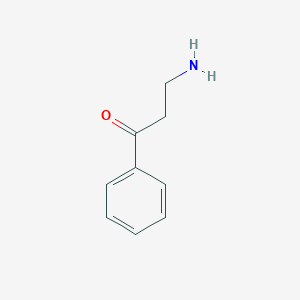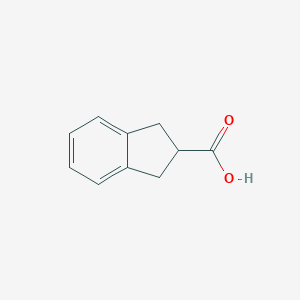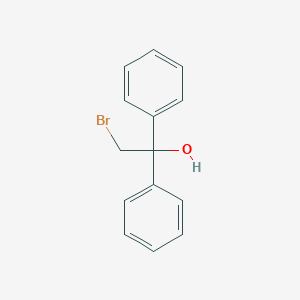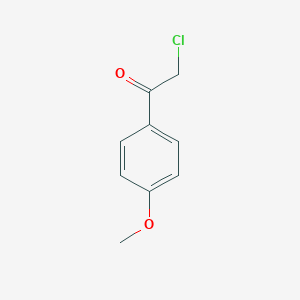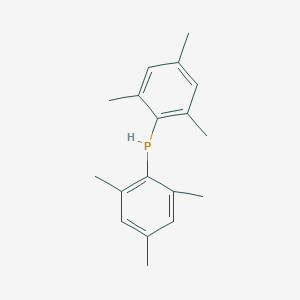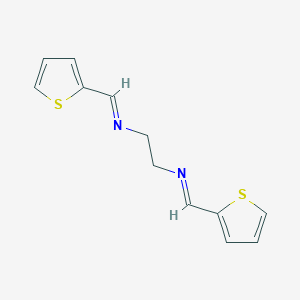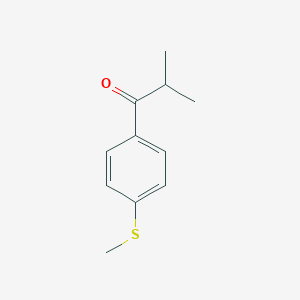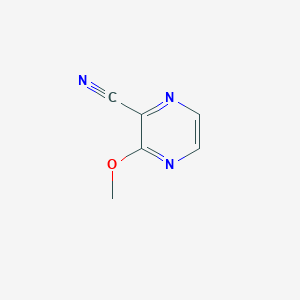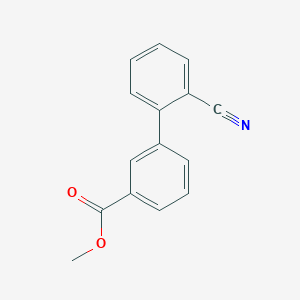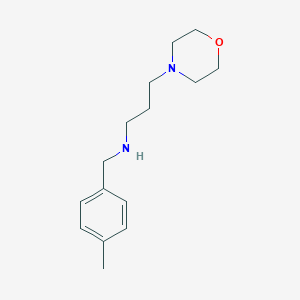
10-Hydroxy-10-phenyl-9(10H)-anthracenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-10-phenyl-9(10H)-anthracenone, also known as 9(10H)-anthracenone, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-10-phenyl-9(10H)-anthracenone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with biological molecules, leading to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 10-Hydroxy-10-phenyl-9(10H)-anthracenone depend on the specific application and experimental conditions. In general, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. Other potential effects include the modulation of gene expression, the inhibition of enzyme activity, and the disruption of cellular membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 10-Hydroxy-10-phenyl-9(10H)-anthracenone for lab experiments is its versatility. It can be used in a wide range of applications, from basic research to drug development. It is also relatively easy to synthesize and purify, making it accessible to researchers with varying levels of expertise. However, one limitation is its dependence on light for activation, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 10-Hydroxy-10-phenyl-9(10H)-anthracenone. Some possible areas of focus include the development of new synthetic methods, the optimization of existing applications, and the exploration of new applications in areas such as materials science and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as to determine its safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of 10-Hydroxy-10-phenyl-9(10H)-anthracenone can be achieved through several methods, including the Friedel-Crafts acylation of anthracene with benzoyl chloride, the reaction of anthracene with phenyl magnesium bromide followed by oxidation, and the reaction of anthracene with phenylacetic acid followed by cyclization. Each of these methods has its advantages and limitations, and the choice of method depends on the desired yield, purity, and properties of the final product.
Aplicaciones Científicas De Investigación
10-Hydroxy-10-phenyl-9(10H)-anthracenone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a photosensitizer for photodynamic therapy, and as a precursor for the synthesis of other organic compounds. Its unique chemical properties make it a valuable tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.
Propiedades
Número CAS |
5146-30-5 |
|---|---|
Nombre del producto |
10-Hydroxy-10-phenyl-9(10H)-anthracenone |
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
10-hydroxy-10-phenylanthracen-9-one |
InChI |
InChI=1S/C20H14O2/c21-19-15-10-4-6-12-17(15)20(22,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13,22H |
Clave InChI |
GPYIJEJINDRVKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Otros números CAS |
5146-30-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
